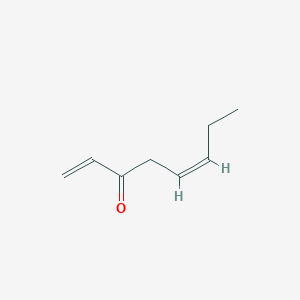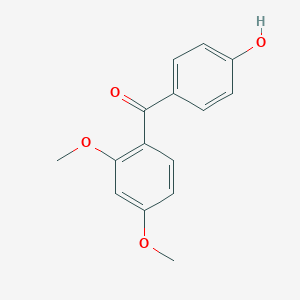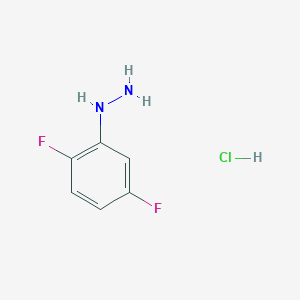
(2-氨基嘧啶-4-基)甲醇
描述
(2-Aminopyrimidin-4-yl)methanol: is a heterocyclic compound with the molecular formula C5H7N3O. It is characterized by the presence of an amino group at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring.
科学研究应用
Chemistry: (2-Aminopyrimidin-4-yl)methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrimidine-based ligands and catalysts .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It has shown potential as a scaffold for the development of kinase inhibitors .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, (2-Aminopyrimidin-4-yl)methanol is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .
作用机制
Target of Action
The primary targets of (2-Aminopyrimidin-4-yl)methanol are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
(2-Aminopyrimidin-4-yl)methanol interacts with its protein kinase targets by inhibiting their activity . The compound’s aminopyrimidine and pyridine moieties are critical for these interactions .
Biochemical Pathways
The inhibition of protein kinases by (2-Aminopyrimidin-4-yl)methanol affects various biochemical pathways. Protein kinases play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, (2-Aminopyrimidin-4-yl)methanol can potentially disrupt these processes .
Result of Action
The inhibition of protein kinases by (2-Aminopyrimidin-4-yl)methanol can lead to various molecular and cellular effects. For instance, it can potentially disrupt cell growth and division, leading to cell death . The exact effects of this compound on cells depend on the specific types of protein kinases it inhibits, and more research is needed to fully understand these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Aminopyrimidin-4-yl)methanol. As mentioned earlier, light, oxygen, and temperature can affect the stability of this compound . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other molecules that can interact with it. More research is needed to fully understand how these and other environmental factors influence the action of (2-Aminopyrimidin-4-yl)methanol.
准备方法
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reduction of 2-amino-4-pyrimidinecarboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in methanol.
Alternative Method: Another approach includes the oxidation of 2-amino-4-methylpyrimidine followed by reduction with lithium aluminum hydride (LiAlH4) to obtain the desired compound.
Industrial Production Methods: Industrial production methods for (2-Aminopyrimidin-4-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions:
Oxidation: (2-Aminopyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted pyrimidine derivatives.
相似化合物的比较
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyrimidine core but has a pyridinyl group instead of a hydroxymethyl group.
2-Amino-4-methylpyrimidine: This compound lacks the hydroxymethyl group and has a methyl group instead.
2-Amino-4-pyrimidinecarboxaldehyde: This compound has an aldehyde group at the fourth position instead of a hydroxymethyl group.
Uniqueness: (2-Aminopyrimidin-4-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications .
属性
IUPAC Name |
(2-aminopyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCDZQLLFNFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176031 | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-67-2 | |
| Record name | 2-Amino-4-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinemethanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminopyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)


